molecular formula C8H14N2O3 B3260331 1-(Carbamoylamino)cyclohexane-1-carboxylic acid CAS No. 32976-23-1

1-(Carbamoylamino)cyclohexane-1-carboxylic acid

Cat. No.: B3260331
CAS No.: 32976-23-1
M. Wt: 186.21 g/mol
InChI Key: ARGQBLGGEAPHLW-UHFFFAOYSA-N
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Description

1-(Carbamoylamino)cyclohexane-1-carboxylic acid is a cyclic amino acid derivative with the chemical formula C8H14N2O3. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a carbamoylamino group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties .

Mechanism of Action

Mode of Action

As a carboxylic acid derivative, it may participate in reactions involving carboxylate groups, such as nucleophilic acyl substitution . The carbamoylamino group could potentially interact with biological targets through hydrogen bonding or ionic interactions.

Biochemical Pathways

Carboxylic acids and their derivatives are known to play key roles in various biochemical pathways, including energy metabolism and signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid . For instance, the ionization state of the carboxylic acid group could vary with pH, potentially affecting its interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(Carbamoylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(Carbamoylamino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

1-(Carbamoylamino)cyclohexane-1-carboxylic acid can be compared with other cyclic amino acid derivatives such as:

    Cyclohexanecarboxylic acid: Lacks the carbamoylamino group, making it less versatile in chemical reactions.

    1-Aminocyclohexane-1-carboxylic acid: Contains an amino group instead of a carbamoylamino group, leading to different reactivity and applications.

    Cyclohexylcarbamic acid: Similar structure but different functional groups, resulting in distinct chemical properties.

The uniqueness of this compound lies in its combination of a carbamoylamino group and a carboxylic acid group on a cyclohexane ring, providing a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

1-(carbamoylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-7(13)10-8(6(11)12)4-2-1-3-5-8/h1-5H2,(H,11,12)(H3,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGQBLGGEAPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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